Lanreotide acetate, chemically known as [cyclo S-S]-3-(2-naphthyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-threoninamide acetate salt, is a synthetic cyclic octapeptide analog of somatostatin, a natural hormone that inhibits various endocrine functions. Lanreotide acetate is primarily used in the treatment of acromegaly and neuroendocrine tumors, particularly carcinoid syndrome. Its molecular formula is C₅₄H₆₉N₁₁O₁₀S₂, and it has a molar mass of approximately 1096.33 g/mol .
Lanreotide exhibits significant biological activity through its action as a somatostatin receptor agonist, primarily affecting receptor types 2 and 5. Its mechanisms include:
The synthesis of lanreotide acetate involves a multi-step process:
Lanreotide acetate has several clinical applications:
Lanreotide interacts with various biological systems:
Several compounds share structural or functional similarities with lanreotide acetate:
| Compound Name | Structural Similarity | Primary Use |
|---|---|---|
| Octreotide | Somatostatin analog | Treatment of acromegaly and tumors |
| Pasireotide | Somatostatin analog | Treatment of Cushing's disease |
| Somatostatin | Natural hormone | Inhibition of hormone release |
Lanreotide stands out due to its longer half-life compared to natural somatostatin, allowing for less frequent dosing while maintaining therapeutic efficacy. Its specific action on peripheral somatostatin receptors enhances its effectiveness in treating acromegaly while minimizing side effects associated with central receptor activation .
Solid-Phase Peptide Synthesis represents the primary synthetic approach for lanreotide acetate production, leveraging the immobilization of the growing peptide chain on a polymeric support to facilitate systematic amino acid incorporation [3]. The synthesis of lanreotide acetate through Solid-Phase Peptide Synthesis employs standard Fluorenylmethyloxycarbonyl chemistry, utilizing resin-bound threonine as the carboxy-terminal residue [4]. The sequential assembly proceeds through eight deprotection and coupling cycles, incorporating the complete octapeptide sequence of lanreotide [4].
The optimization of Solid-Phase Peptide Synthesis for lanreotide acetate synthesis has been extensively studied, with particular attention to resin selection and coupling efficiency [3]. Research demonstrates that the use of Rink-amide resin provides superior results for lanreotide synthesis, with conversion yields exceeding 90% for all stereoisomeric variants when employing on-resin disulfide closure methodology [3]. The critical disulfide bond formation between cysteine residues at positions 2 and 7 is achieved through iodine oxidation directly on the solid support, eliminating the need for solution-phase cyclization [3].
Temperature optimization studies have revealed that microwave-assisted Solid-Phase Peptide Synthesis significantly enhances reaction kinetics and overall yields for lanreotide synthesis [21]. The application of controlled microwave irradiation at temperatures between 50-90°C reduces coupling times from hours to minutes while maintaining high stereochemical integrity [21]. Process optimization data indicates that microwave assistance provides particularly beneficial effects for the incorporation of sterically hindered amino acids, such as D-tryptophan and D-naphthylalanine present in the lanreotide sequence [35].
The analytical characterization of Solid-Phase Peptide Synthesis intermediates employs high-resolution magic angle spinning nuclear magnetic resonance spectroscopy to monitor peptide growth and assess coupling completeness [1]. Diffusion coefficient measurements through pulsed field gradient diffusion-ordered spectroscopy provide quantitative assessment of peptide aggregation states during synthesis [1]. The following table summarizes key performance metrics for lanreotide Solid-Phase Peptide Synthesis optimization:
| Parameter | Standard Conditions | Optimized Conditions | Improvement |
|---|---|---|---|
| Coupling Time | 2-4 hours | 15-40 minutes | 75-85% reduction |
| Overall Yield | 65-75% | 85-92% | 20-27% increase |
| Purity (crude) | 75-80% | 88-95% | 13-15% increase |
| Epimerization | 2-5% | <1% | 60-80% reduction |
Solution-phase fragment condensation represents an alternative synthetic strategy for lanreotide acetate production, offering enhanced scalability and cost-effectiveness compared to solid-phase methodologies [4]. The fragment condensation approach involves the independent synthesis of protected peptide segments followed by their coupling in homogeneous solution to construct the complete octapeptide sequence [11]. For lanreotide acetate, the most extensively studied fragmentation strategy employs a convergent 4+4 approach, dividing the octapeptide into two tetrapeptide fragments [4].
The amino-terminal tetrapeptide fragment D-naphthylalanine-cysteine-tyrosine-D-tryptophan is synthesized as the N-terminal Boc-protected, C-terminal free acid derivative [4]. The carboxy-terminal tetrapeptide fragment lysine-valine-cysteine-threonine is prepared as the N-terminal free amine, C-terminal amide [4]. Both fragments incorporate trityl protection for cysteine sulfhydryl groups to prevent premature disulfide formation during fragment assembly [4].
The fragment coupling reaction employs standard peptide coupling reagents, with extensive optimization studies focusing on coupling agent selection and reaction conditions [4]. Research indicates that 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in combination with 1-hydroxybenzotriazole provides optimal coupling efficiency while minimizing epimerization [4]. The coupling reaction proceeds in dimethylformamide solution at ambient temperature, requiring 12-24 hours for completion [4].
Following fragment condensation, the protected octapeptide undergoes sequential deprotection to remove all protecting groups [4]. Trityl deprotection from cysteine residues employs trifluoroacetic acid treatment, followed by disulfide bond formation through controlled oxidation [4]. The oxidation process utilizes iodine in aqueous acetic acid to promote intramolecular cyclization while minimizing intermolecular cross-linking [4]. Final conversion to the acetate salt involves treatment with acetic acid under controlled pH conditions [4].
Process optimization studies for solution-phase fragment condensation have identified several critical parameters affecting overall yield and product quality [11]. Solvent selection significantly impacts fragment solubility and coupling efficiency, with dimethylformamide demonstrating superior performance compared to other common peptide synthesis solvents [22]. Temperature control during coupling reactions prevents thermal decomposition while maintaining adequate reaction rates [17]. The following performance comparison illustrates the advantages of optimized solution-phase conditions:
| Synthesis Parameter | Initial Conditions | Optimized Conditions |
|---|---|---|
| Fragment Coupling Yield | 60-70% | 80-85% |
| Cyclization Efficiency | 70-75% | 85-90% |
| Overall Process Yield | 42-53% | 68-77% |
| Process Time | 7-10 days | 5-7 days |
The 4+4 synthetic strategy for lanreotide acetate represents a convergent approach that divides the octapeptide sequence into two tetrapeptide fragments for independent synthesis and subsequent coupling [4]. This methodology offers significant advantages in terms of synthetic efficiency and process economics compared to linear assembly strategies [4]. The strategic selection of the 4+4 fragmentation pattern optimizes coupling chemistry by positioning glycine or proline residues at fragment termini, thereby minimizing epimerization risks during condensation [17].
Critical analysis of the 4+4 strategy reveals several key advantages over alternative fragmentation patterns [4]. The tetrapeptide fragments exhibit enhanced solubility compared to longer peptide segments, facilitating purification and characterization processes [11]. The convergent approach reduces the number of synthetic steps compared to linear synthesis, improving overall process efficiency [17]. Additionally, the 4+4 strategy enables parallel synthesis of both fragments, significantly reducing total synthesis time [4].
However, the 4+4 approach also presents specific challenges that require careful optimization [4]. Fragment coupling reactions between tetrapeptides are inherently more difficult than amino acid couplings due to steric hindrance and reduced reactivity [11]. The coupling efficiency typically ranges from 60-85%, depending on reaction conditions and fragment properties [4]. Incomplete coupling results in the formation of truncated impurities that complicate purification processes [29].
Epimerization represents another significant concern in 4+4 fragment condensation [11]. The activation of the carboxy-terminal fragment for coupling creates conditions conducive to racemization, particularly for amino acids with acidic or aromatic side chains [17]. Research indicates that epimerization levels in 4+4 fragment coupling can reach 2-5% under suboptimal conditions, requiring careful selection of coupling reagents and reaction parameters [4].
Process optimization studies have identified several strategies to enhance 4+4 coupling efficiency [4]. The use of mild coupling reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate minimizes epimerization while maintaining adequate reactivity [11]. Temperature control at 0-5°C during fragment activation reduces side reactions [17]. The addition of 1-hydroxybenzotriazole as a coupling additive enhances reaction rates and suppresses epimerization [4].
Comparative analysis of different fragmentation strategies demonstrates the superiority of the 4+4 approach for lanreotide synthesis [17]. Alternative patterns such as 2+6 or 3+5 fragmentation result in lower overall yields due to solubility issues with longer fragments [6]. The 4+4 strategy provides the optimal balance between synthetic efficiency and product quality [4].
| Fragmentation Pattern | Overall Yield | Epimerization Level | Process Complexity |
|---|---|---|---|
| Linear (1+1+1+1+1+1+1+1) | 45-55% | <1% | High |
| 2+6 | 50-60% | 2-3% | High |
| 3+5 | 55-65% | 1-2% | Medium |
| 4+4 | 68-77% | 1-2% | Medium |
Industrial-scale production of lanreotide acetate presents numerous technical and economic challenges that require sophisticated solutions to achieve commercially viable manufacturing processes [14] [15]. The transition from laboratory-scale synthesis to industrial production involves complex scale-up considerations including equipment design, process optimization, and quality control systems [20]. Manufacturing challenges encompass both technical aspects related to peptide chemistry and practical considerations for large-scale operations [27].
Solvent management represents one of the most significant challenges in industrial lanreotide production [21] [28]. Solid-Phase Peptide Synthesis requires extensive use of organic solvents, particularly dimethylformamide and N-methyl-2-pyrrolidinone, which present environmental and safety concerns at industrial scale [21]. The high consumption of solvents results in substantial waste generation and increased production costs [28]. Modern approaches to address solvent challenges include the development of Green Continuous Liquid-Phase Peptide Synthesis methodologies that utilize ethyl acetate as the primary solvent, significantly reducing environmental impact [19].
Equipment scaling presents additional complexities for lanreotide manufacturing [17]. Traditional glass laboratory equipment cannot be directly scaled to industrial reactors, requiring careful consideration of material compatibility and process parameters [17]. Steel reaction vessels commonly used in industrial settings may interfere with peptide synthesis chemistry, necessitating specialized coatings or alternative materials [17]. Temperature control becomes increasingly challenging at larger scales, particularly for reactions requiring precise temperature maintenance [17].
Yield optimization assumes critical importance in industrial production due to the high cost of raw materials and the economic impact of process inefficiencies [20]. Research indicates that overall yields for lanreotide synthesis can vary significantly based on synthetic strategy and process conditions [3] [4]. Industrial processes must achieve yields exceeding 70% to maintain economic viability [27]. Process optimization studies have identified several key factors affecting industrial yields, including resin quality, coupling reagent selection, and reaction monitoring systems [20].
Quality control and impurity management present unique challenges at industrial scale [29]. The formation of peptide impurities during synthesis requires sophisticated analytical methods for detection and quantification [29]. Common impurities in lanreotide production include truncated sequences, epimerized products, and oxidation byproducts [29]. Industrial processes must implement comprehensive quality control systems to ensure product specifications are consistently met [20].
Recent technological advances have provided innovative solutions to many industrial production challenges [19]. Continuous flow processing offers advantages in terms of process control and scalability compared to traditional batch methods [19]. Automated synthesis systems enable precise control of reaction parameters while reducing manual intervention and associated variability [19]. Advanced analytical techniques including real-time process monitoring provide immediate feedback on reaction progress and product quality [1].
The following table summarizes key industrial production parameters and optimization targets for lanreotide acetate manufacturing:
| Production Parameter | Current Industry Standard | Optimization Target | Key Challenges |
|---|---|---|---|
| Overall Process Yield | 65-75% | >80% | Side reactions, purification |
| Solvent Usage | 50-100 L/g product | <30 L/g product | Waste reduction, recycling |
| Process Time | 10-14 days | 6-8 days | Reaction kinetics, automation |
| Product Purity | 95-97% | >98% | Impurity control, purification |
| Production Cost | High | 30-40% reduction | Process efficiency, waste reduction |
Environmental sustainability has emerged as a critical consideration in industrial lanreotide production [21]. Traditional peptide synthesis generates substantial chemical waste and consumes large quantities of energy [21]. Green chemistry initiatives focus on solvent reduction, waste minimization, and energy efficiency [19]. The implementation of solvent recycling systems can reduce fresh solvent consumption by 60-80% while maintaining product quality [28].
Ultra-Performance Liquid Chromatography represents the primary analytical technique for lanreotide acetate characterization, offering superior resolution and reduced analysis time compared to conventional High-Performance Liquid Chromatography methods [1] [2]. The development of robust UPLC methodologies is essential for accurate quantification and quality assessment of this complex octapeptide pharmaceutical compound.
Optimized Chromatographic Conditions
The most effective UPLC separation of lanreotide acetate utilizes a Phenomenex Kinetex C18 column (100 × 2.1 mm, 1.7 μm particle size) operated at 40°C [1]. The mobile phase system consists of 0.1% formic acid in water as mobile phase A and acetonitrile as mobile phase B, employing a gradient elution profile optimized for peptide separation [1]. Flow rate optimization at 0.4 mL/min provides adequate separation while maintaining reasonable back pressure within system specifications [1].
Detection is typically performed using ultraviolet absorption at 280 nm, taking advantage of the aromatic amino acid residues present in the lanreotide structure, particularly tryptophan and tyrosine [1]. Sample injection volumes of 10 μL are standard, with sample storage maintained at 15°C to preserve peptide integrity during analysis [2]. Total runtime for the analytical method ranges from 15 to 20 minutes, providing comprehensive separation of lanreotide from potential impurities and degradation products [2].
Method Development Considerations
The development of stability-indicating UPLC methods requires careful consideration of the unique physicochemical properties of lanreotide acetate. The peptide exhibits amphiphilic characteristics due to its aromatic and aliphatic amino acid composition, influencing its chromatographic behavior [3]. Temperature control is critical, as elevated temperatures can induce conformational changes that affect retention characteristics and peak shape [2].
Quantitative Performance
Validated UPLC methods demonstrate excellent quantitative performance with linear calibration curves established over concentration ranges appropriate for pharmaceutical analysis. The chromatographic system provides baseline resolution of lanreotide from its major synthetic impurities and degradation products, enabling accurate purity assessment [4]. Peak integration algorithms must account for the complex peptide structure and potential for minor conformational variants.
| Parameter | Specification | Reference |
|---|---|---|
| Column | Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 μm) | [1] |
| Mobile Phase A | 0.1% Formic acid in water | [1] |
| Mobile Phase B | Acetonitrile | [1] |
| Flow Rate | 0.4 mL/min | [1] |
| Injection Volume | 10 μL | [1] |
| Detection | UV at 280 nm / MS detection | [1] |
| Column Temperature | 40°C | [2] |
| Sample Temperature | 15°C | [2] |
| Runtime | 15-20 minutes | [2] |
Tandem mass spectrometry provides definitive structural characterization and quantification capabilities for lanreotide acetate analysis. The technique offers exceptional specificity through characteristic fragmentation patterns unique to the octapeptide structure [1].
Ionization and Precursor Ion Formation
Lanreotide acetate readily forms multiply charged ions under electrospray ionization conditions. The predominant precursor ion observed is the doubly charged species at m/z 548.8 [M+2H]²⁺, which serves as the primary target for quantitative analysis [1]. This ionization pattern reflects the presence of multiple basic sites within the peptide structure, including the lysine residue and the amino-terminal group.
Characteristic Fragmentation Pathways
The collision-induced dissociation of the precursor ion at m/z 548.8 yields several characteristic product ions. The most abundant and analytically useful product ion appears at m/z 170.0, which is employed for quantitative measurements in bioanalytical applications [1]. This fragment likely corresponds to specific amino acid residue combinations or internal peptide sequences that remain stable under collision conditions.
Additional fragment ions provide structural confirmation and can be utilized for qualitative identification purposes. The fragmentation pattern includes ions resulting from peptide bond cleavages, side chain losses, and cyclic structure opening. These fragments are particularly valuable for distinguishing lanreotide from closely related peptide analogs and for detecting sequence-related impurities [1].
Optimization Parameters
Optimal tandem mass spectrometry performance requires careful tuning of collision energy settings, typically ranging from 25 to 35 electron volts for the primary transition [1]. Source parameters include capillary voltage settings of 3000 V, source temperature maintained at 120°C, and desolvation gas flow rates of 600 L/h [1]. Cone voltage optimization at 30 V provides maximum precursor ion transmission while minimizing in-source fragmentation [1].
| Parameter | Value for Lanreotide | Reference |
|---|---|---|
| Precursor Ion m/z | 548.8 [M+2H]²⁺ | [1] |
| Product Ion m/z | 170.0 | [1] |
| Collision Energy (eV) | 25-35 | [1] |
| Capillary Voltage (V) | 3000 | [1] |
| Source Temperature (°C) | 120 | [1] |
| Desolvation Gas Flow (L/h) | 600 | [1] |
| Cone Voltage (V) | 30 | [1] |
| Retention Time (min) | 1.09 | [1] |
| Internal Standard | Synthetic peptide analog | [1] |
Applications in Bioanalysis
The specific MS/MS transition from m/z 548.8 to 170.0 enables sensitive quantification of lanreotide in biological matrices. The method demonstrates excellent selectivity, distinguishing lanreotide from endogenous peptides and other pharmaceutical compounds that may be present in plasma samples [1]. Internal standardization using structurally similar synthetic peptides compensates for matrix effects and extraction variability.
Comprehensive validation of bioanalytical methods for lanreotide acetate follows International Council for Harmonisation guidelines and regulatory requirements for peptide drug analysis [1] [5].
Linearity and Range
Validated bioanalytical methods demonstrate excellent linearity over the concentration range of 0.3 to 1000 ng/mL in plasma matrices [1]. The calibration relationship exhibits a correlation coefficient (r²) of 0.9996, indicating robust linear response across the analytical range [1]. This concentration range encompasses expected therapeutic levels and provides adequate coverage for pharmacokinetic studies.
The lower limit of quantitation is established at 0.3 ng/mL, providing sufficient sensitivity for bioavailability and bioequivalence studies [1]. This sensitivity level enables detection of lanreotide concentrations well below therapeutic thresholds, supporting comprehensive pharmacokinetic characterization.
Precision and Accuracy Assessment
Intra-day precision, expressed as relative standard deviation, consistently remains below 9.7% across all quality control levels [1]. Inter-day precision demonstrates similar performance with values below 9.3%, confirming method reproducibility over extended time periods [1]. These precision values meet regulatory acceptance criteria for bioanalytical method validation.
Accuracy assessment reveals intra-day accuracy values of 109.3% and inter-day accuracy of 110.4% [1]. These values fall within the acceptable range of 85-115% specified in bioanalytical guidance documents, confirming the method's ability to accurately quantify lanreotide concentrations.
Recovery and Matrix Effects
Extraction recovery from plasma matrices ranges from 85 to 115%, demonstrating consistent and complete extraction efficiency [1]. Matrix effects, assessed through post-extraction spike recovery, remain below 15%, indicating minimal interference from endogenous plasma components [1]. These parameters confirm the method's suitability for routine bioanalytical applications.
Stability Characteristics
Lanreotide acetate demonstrates acceptable stability in processed plasma samples for at least 24 hours when stored under appropriate conditions [1]. This stability window provides sufficient time for analytical processing and re-analysis if required. Extended stability studies under various storage conditions support method robustness and practical implementation.
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range (ng/mL) | 0.3 - 1000 | [1] |
| Correlation Coefficient (r²) | 0.9996 | [1] |
| Lower Limit of Quantitation (ng/mL) | 0.3 | [1] |
| Intra-day Precision (%RSD) | <9.7 | [1] |
| Inter-day Precision (%RSD) | <9.3 | [1] |
| Intra-day Accuracy (%) | 109.3 | [1] |
| Inter-day Accuracy (%) | 110.4 | [1] |
| Recovery (%) | 85-115 | [1] |
| Matrix Effect (%) | <15 | [1] |
| Stability (hours) | 24 | [1] |
Comprehensive impurity profiling of lanreotide acetate requires sophisticated analytical approaches capable of detecting and quantifying structurally related compounds arising from synthesis and degradation processes [6] [7] [8].
Synthesis-Related Impurities
The solid-phase peptide synthesis of lanreotide acetate can generate several sequence-related impurities. Des-Thr(8)-Lanreotide represents a major synthesis impurity resulting from incomplete coupling reactions, typically controlled to levels below 0.5% [6]. L-Nal-Lanreotide and N-Ac-Lanreotide constitute additional synthesis-related impurities, maintained at levels below 0.3% and 0.2% respectively [6].
Diastereoisomeric impurities arise from racemization reactions during synthesis, particularly affecting amino acids with multiple chiral centers [9]. These stereochemical impurities require specialized chiral High-Performance Liquid Chromatography methods for detection and quantification, with acceptance limits typically set below 0.5% [9].
Degradation-Related Impurities
Oxidative degradation represents a primary concern for lanreotide acetate stability. The peptide contains methionine and tryptophan residues susceptible to oxidation, generating oxidized lanreotide species that must be controlled below 1.0% [7] [8]. Deamidated lanreotide forms through hydrolytic degradation of asparagine and glutamine residues, with specifications typically requiring levels below 0.8% [7] [8].
Physical degradation can produce aggregated forms of lanreotide through intermolecular interactions. Size exclusion chromatography methods detect these higher molecular weight species, which are controlled to levels below 0.5% [8]. Truncated peptides resulting from proteolytic degradation or incomplete synthesis are monitored using liquid chromatography-mass spectrometry techniques, with limits typically set below 0.3% [6].
| Impurity Type | Source | Detection Method | Typical Level (%) | Reference |
|---|---|---|---|---|
| Des-Thr(8)-Lanreotide | Synthesis impurity | HPLC-UV | <0.5 | [6] |
| L-Nal-Lanreotide | Synthesis impurity | HPLC-UV | <0.3 | [6] |
| N-Ac-Lanreotide | Synthesis impurity | HPLC-UV | <0.2 | [6] |
| Oxidized Lanreotide | Oxidative degradation | LC-MS | <1.0 | [7] [8] |
| Deamidated Lanreotide | Hydrolytic degradation | LC-MS | <0.8 | [7] [8] |
| Aggregated Forms | Physical degradation | SEC-HPLC | <0.5 | [8] |
| Diastereoisomers | Stereochemical impurity | Chiral HPLC | <0.5 | [9] |
| Truncated Peptides | Synthesis/degradation | LC-MS | <0.3 | [6] |
Forced Degradation Studies
Systematic forced degradation studies under International Council for Harmonisation Q1A conditions provide essential information for stability-indicating method development [7]. Acidic conditions using 0.1 M hydrochloric acid generate 15-25% degradation, primarily through deamidation pathways [7]. Basic hydrolysis under 0.1 M sodium hydroxide conditions produces 20-35% degradation, involving peptide bond cleavage and side chain modifications [7].
Oxidative stress testing using 3% hydrogen peroxide demonstrates the most significant degradation potential, with 30-45% degradation observed [7]. This extensive degradation primarily affects methionine and tryptophan residues, generating multiple oxidized species requiring chromatographic separation [7]. Thermal stress at 60°C produces 10-20% degradation, primarily through aggregation mechanisms detectable by size exclusion chromatography [8].
Photolytic degradation under ultraviolet light exposure generates 5-15% degradation products [7]. These photo-oxidation products require reversed-phase High-Performance Liquid Chromatography with ultraviolet detection for adequate characterization [7]. Humidity stress testing at 75% relative humidity produces 8-18% degradation, involving both deamidation and oxidation pathways [10].
| Stress Condition | Degradation (%) | Major Degradation Products | Analytical Method | Reference |
|---|---|---|---|---|
| Acidic (0.1M HCl) | 15-25 | Deamidated forms | RP-HPLC-MS/MS | [7] |
| Basic (0.1M NaOH) | 20-35 | Hydrolyzed peptides | RP-HPLC-MS/MS | [7] |
| Oxidative (3% H₂O₂) | 30-45 | Oxidized methionine/tryptophan | RP-HPLC-MS/MS | [7] |
| Thermal (60°C) | 10-20 | Aggregated forms | SEC-HPLC | [8] |
| Photolytic (UV light) | 5-15 | Photo-oxidation products | RP-HPLC-UV | [7] |
| Humidity (75% RH) | 8-18 | Deamidated/oxidized forms | RP-HPLC-MS/MS | [10] |
Advanced Characterization Techniques
Nuclear magnetic resonance spectroscopy provides detailed structural characterization of lanreotide acetate and its formulations [8]. High-resolution magic angle spinning techniques enable analysis of the peptide in its formulated state without destructive sample preparation [8]. These methods reveal critical information about peptide conformation and aggregation behavior that impacts pharmaceutical performance.